1H-Pyrazole-3-carbaldehyde
Overview
Description
Synthesis Analysis
Synthesis of 1H-Pyrazole-3-carbaldehyde and its derivatives involves various strategies, including condensation reactions, which are foundational for generating the pyrazole core structure. These synthesis methods leverage the reactivity of the aldehyde group for further functionalization and derivatization, enabling the creation of diverse chemical entities with potential biological activities (Abdel-Wahab, Khidre, & Farahat, 2011).
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-3-carbaldehyde has been thoroughly analyzed through various spectroscopic and computational techniques. Studies reveal the optimized molecular structure, vibrational frequencies, and electronic properties, providing insights into the molecule's stability and reactivity. Such analyses are crucial for understanding the compound's interaction with other molecules and its role in chemical reactions (Mary et al., 2015).
Chemical Reactions and Properties
1H-Pyrazole-3-carbaldehyde participates in numerous chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, attributing to its aldehyde functionality. These reactions are essential for synthesizing various biologically active compounds and heterocyclic derivatives, demonstrating the compound's versatility in organic synthesis (Xu & Shi, 2011).
Scientific Research Applications
Use in Chemistry
1H-Pyrazole-3-carbaldehyde is a heterocyclic building block used in the field of chemistry . It’s a part of the influential family of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Antimicrobial Activity
1H-Pyrazole-3-carbaldehyde derivatives have shown potential in antimicrobial activity. The antibacterial properties of synthesized target compounds were evaluated using two strains of Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and two strains of Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
Biological Properties
1H-Pyrazole-3-carbaldehyde has shown a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Organically Modified Silica
1H-Pyrazole-3-carbaldehyde has been used in the creation of organically modified silica . The final SiNP-Schiff base material showed an increase in the percentage of C, N, and H, which means that the pyrazole unit was immobilized on the silica gel surface .
Rubber Technology and Colour Photography
Pyrazoles, including 1H-Pyrazole-3-carbaldehyde, have applications in rubber technology as anti-aging agents for light-colored rubbers . They are also used in color photography as color couplers, sensitizers, super-sensitizers, developers, and color filters .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
Record name | 1H-Pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carbaldehyde | |
CAS RN |
3920-50-1 | |
Record name | 1H-Pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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